REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:27])[NH:10][C:11]2[CH:26]=[CH:25][C:14]([O:15][C:16]3[CH:21]=[CH:20][N:19]=[C:18]([C:22]([OH:24])=[O:23])[CH:17]=3)=[CH:13][CH:12]=2)=[CH:4][C:3]=1[C:28]([F:31])([F:30])[F:29].S(=O)(=O)(O)O.[CH3:37]O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:27])[NH:10][C:11]2[CH:26]=[CH:25][C:14]([O:15][C:16]3[CH:21]=[CH:20][N:19]=[C:18]([C:22]([O:24][CH3:37])=[O:23])[CH:17]=3)=[CH:13][CH:12]=2)=[CH:4][C:3]=1[C:28]([F:31])([F:29])[F:30]
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Name
|
|
Quantity
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0.5 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)NC(NC1=CC=C(OC2=CC(=NC=C2)C(=O)O)C=C1)=O)C(F)(F)F
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Name
|
|
Quantity
|
2 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulted mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the residue was purified by column chromatography (dichloromethane:methanol=10:1)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)NC(NC1=CC=C(OC2=CC(=NC=C2)C(=O)OC)C=C1)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |